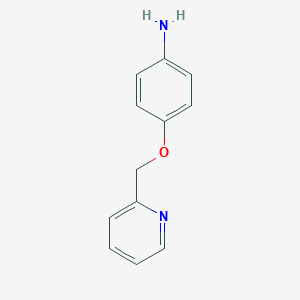
4-(Pyridin-2-ylmethoxy)aniline
Overview
Description
what is '4-(Pyridin-2-ylmethoxy)aniline'? this compound is an organic compound composed of an aniline group connected to a pyridine ring that is substituted with a methoxy group. It is used in the synthesis of various pharmaceuticals and other organic compounds. the use of 'this compound' this compound is used in the synthesis of a variety of organic compounds. It is used as an intermediate in the synthesis of aryl-containing heterocycles and as a building block for the synthesis of pharmaceuticals, dyes, and other organic compounds. It can also be used as a starting material for the synthesis of polymers materials. the chemistry of 'this compound' this compound is an organic compound that belongs to the class of compounds known as anilines. It is a colorless solid with a molecular formula of C10H10N2O. The molecule consists of a pyridine ring attached to an aniline group via a methoxy group. It is slightly soluble in water, ethanol, and methanol. The chemical properties of this compound are largely determined by its molecular structure. The pyridine ring is an aromatic heterocyclic compound that is composed of five carbon atoms and one nitrogen atom. This ring is planar in shape and is stabilized by the delocalization of electrons in the pi-bond system. The aniline group is an amine functional group that consists of a benzene ring with a nitrogen atom attached. This group is also aromatic and is stabilized by the delocalization of electrons in the pi-bond system. The reactivity of this compound is largely determined by the presence of the two aromatic rings. The pyridine ring is relatively unreactive due to the electron-withdrawing methoxy group, while the aniline group is more reactive due to the presence of the nitrogen atom. The compound can be oxidized to form the corresponding quinone, which can be further reacted to form various derivatives. It can also be alkylated to form various substituted anilines. the biochemical/physical effects of 'this compound' this compound is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. Its biochemical and physical effects depend on how it is used. For example, it can be used to synthesize other compounds that may have different biochemical and physical effects. In general, this compound is not known to have any direct biochemical or physical effects. the benefits of 'this compound' 1. It can be used as a versatile intermediate for the synthesis of a variety of organic compounds. 2. It can be used as a reagent in organic synthesis for the preparation of various useful compounds. 3. It can be used as a starting material for the synthesis of various pharmaceuticals, dyes, pigments, and other organic compounds. 4. It can be used as a catalyst in organic reactions. 5. It can be used as a precursor in the synthesis of other organic compounds. the related research of 'this compound' 1. Synthesis and Characterization of this compound and Its Derivatives. 2. Synthesis, Characterization and Biological Evaluation of this compound Derivatives. 3. Synthesis, Characterization and Antimicrobial Activity of this compound Derivatives. 4. Synthesis and Reactivity of this compound and Its Derivatives. 5. Synthesis and Structural Properties of this compound Derivatives. 6. Synthesis, Characterization and Electrochemical Properties of this compound Derivatives. 7. Synthesis, Characterization and Density Functional Theory Studies of this compound Derivatives. 8. Synthesis and Photophysical Properties of this compound Derivatives. 9. Synthesis and Biological Evaluation of this compound and Its Derivatives. 10. Synthesis, Characterization and Catalytic Activity of this compound Derivatives.
Mechanism of Action
Target of Action
The primary targets of 4-(Pyridin-2-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and their inhibition is a key strategy in cancer therapy .
Mode of Action
This compound interacts with its targets by binding to the deep hydrophobic pocket within the binding site of EGFR and HER2 . This interaction inhibits the activity of these receptors, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR and HER2 by this compound affects multiple biochemical pathways involved in cell proliferation, migration, and invasion . The exact downstream effects depend on the specific cellular context, but generally lead to a reduction in tumor growth and metastasis .
Result of Action
The result of this compound’s action is a significant reduction in the proliferation, migration, and invasion of cancer cells . In particular, one derivative of this compound demonstrated twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The influence of other environmental factors, such as pH and temperature, on the compound’s action and efficacy requires further investigation.
Biochemical Analysis
Biochemical Properties
It has been found to interact with BCR-ABL kinase, a protein that plays a crucial role in certain types of cancer .
Cellular Effects
In cellular studies, 4-(Pyridin-2-ylmethoxy)aniline has shown significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells . These effects suggest that this compound could influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves interaction with BCR-ABL kinase . This interaction could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
4-(pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMMQFGQVDRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439959 | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102137-46-2 | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102137-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4-(pyridin-2-ylmethoxy)aniline into lapatinib derivatives impact their activity against EGFR and HER2?
A: Research indicates that the presence of this compound significantly enhances the inhibitory activity of lapatinib derivatives against both EGFR and HER2 []. Specifically, derivatives featuring this structural motif demonstrated exceptional percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) at a concentration of 10 µM []. This suggests that the this compound moiety plays a crucial role in enhancing binding affinity to the ATP-binding sites of these receptor tyrosine kinases.
Q2: Can you provide an example of a specific compound incorporating this compound that exhibits potent EGFR/HER2 inhibitory activity? What is known about its mechanism of action?
A: Compound 6j, a novel lapatinib derivative incorporating the this compound moiety, has demonstrated remarkable potency against both EGFR and HER2, exhibiting nanomolar IC50 values of 1.8 nM and 87.8 nM, respectively []. Molecular docking and molecular dynamics studies suggest that 6j, like lapatinib, exerts its inhibitory effect by binding to the ATP-binding regions of EGFR and HER2 []. This binding interaction effectively blocks ATP binding, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
Q3: What synthetic routes have been explored for the preparation of this compound, and what are their advantages?
A: One established synthetic approach involves a two-step process starting from readily available 2-chloro-4-nitrophenol and 2-(chloromethyl)pyridine hydrochloride []. The first step involves an etherification reaction, followed by a reduction step to yield this compound. This method offers advantages such as readily available starting materials and a relatively straightforward synthetic procedure, making it suitable for both research and potential large-scale synthesis.
Q4: Beyond EGFR/HER2 inhibition, are there any other potential applications for compounds containing the this compound moiety?
A: Research suggests that derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline show promise as potential BCR-ABL kinase inhibitors []. BCR-ABL kinase is a crucial target in the treatment of chronic myeloid leukemia (CML), and the development of novel inhibitors is of significant interest. This indicates that this compound, and its derivatives, hold potential as valuable building blocks for developing therapeutic agents targeting various kinases involved in cancer and other diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



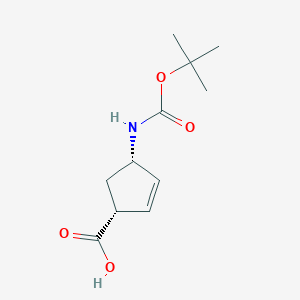

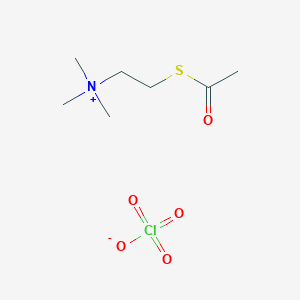

![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)


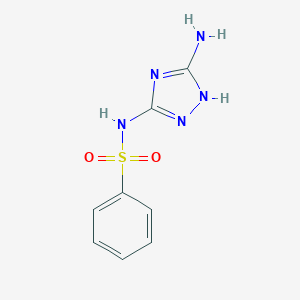
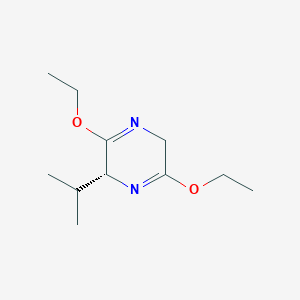

![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
